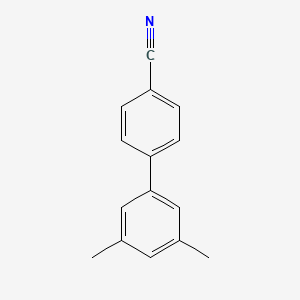

4-(3,5-Dimethylphenyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3,5-Dimethylphenyl)benzonitrile” is a chemical compound with the molecular formula C15H13N . It has a molecular weight of 207.27 .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethylphenyl)benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Wissenschaftliche Forschungsanwendungen

Proton Transfer Reactions : Research by Süttinger and Strohbusch (1984) explored the proton transfer reactions between substituted phenols and acridine orange in benzonitrile solution. They found that these reactions are exothermic and that the acidity of phenols has a significant effect in benzonitrile compared to aqueous solutions (Süttinger & Strohbusch, 1984).

Charge-Transfer Dynamics : Rhinehart, Challa, and McCamant (2012) conducted a study on 4-(Dimethylamino)benzonitrile, examining its charge-transfer dynamics using ultraviolet femtosecond stimulated Raman spectroscopy. Their findings contribute to understanding the complex mechanism of charge transfer in such compounds (Rhinehart, Challa, & McCamant, 2012).

Electrolyte Additive in Batteries : Huang et al. (2014) discovered that 4-(Trifluoromethyl)-benzonitrile can be used as a novel electrolyte additive for high voltage lithium-ion batteries, enhancing the cyclic stability and capacity retention (Huang et al., 2014).

Cyclotrimerization Process : Davies et al. (1997) studied the inhibition of cyclotrimerization of benzonitrile, suggesting a mechanism for the process. Their work contributes to the understanding of the chemical behavior and potential applications of benzonitrile derivatives (Davies et al., 1997).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "4-(3,5-Dimethylphenyl)benzonitrile" . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

It is a key intermediate in the synthesis of rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 . The primary target of Rilpivirine is the reverse transcriptase enzyme of HIV-1 .

Mode of Action

In the context of rilpivirine synthesis, it reacts with other compounds to form the final active molecule .

Biochemical Pathways

As a precursor to rilpivirine, it contributes to the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of hiv-1 .

Pharmacokinetics

As a precursor in the synthesis of rilpivirine, its properties would be transformed during the synthesis process .

Result of Action

Its role as a precursor in the synthesis of rilpivirine contributes to the overall antiviral effect of the final compound .

Action Environment

Factors such as temperature, ph, and solvent can affect its reactivity and stability during the synthesis of rilpivirine .

Eigenschaften

IUPAC Name |

4-(3,5-dimethylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGVDHXCUMXEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648722 |

Source

|

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenyl)benzonitrile | |

CAS RN |

935552-89-9 |

Source

|

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)